molecular formula C13H13N3OS B15115849 N-(4-methylpyridin-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide

N-(4-methylpyridin-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide

Katalognummer: B15115849
Molekulargewicht: 259.33 g/mol
InChI-Schlüssel: JDEXGXYSGVZKAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methylpyridin-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 3-bromopyridine, the methyl group can be introduced via a methylation reaction using methyl iodide and a base like potassium carbonate.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent like methylthiol and a suitable base.

    Amidation Reaction: The carboxamide group can be introduced by reacting the intermediate compound with an amine, such as ammonia or a primary amine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methylpyridin-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-methylpyridin-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and molecular targets would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-methylpyridin-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide: can be compared with other pyridine derivatives such as:

Uniqueness

    This compound: is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. For example, the presence of both a methylsulfanyl group and a carboxamide group on the pyridine ring can influence its reactivity and potential interactions with biological targets.

Eigenschaften

Molekularformel

C13H13N3OS

Molekulargewicht

259.33 g/mol

IUPAC-Name

N-(4-methylpyridin-3-yl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C13H13N3OS/c1-9-5-7-14-8-11(9)16-12(17)10-4-3-6-15-13(10)18-2/h3-8H,1-2H3,(H,16,17)

InChI-Schlüssel

JDEXGXYSGVZKAJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NC=C1)NC(=O)C2=C(N=CC=C2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.